

The Histone Acetyltransferase Inhibitor CTK7A: A Technical Guide

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Compound of Interest

Compound Name: CTK7A

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Abstract

CTK7A, a water-soluble derivative of curcumin, has emerged as a potent and selective inhibitor of the p300/CBP and PCAF histone acetyltransferases (HATs). By targeting the catalytic activity of these crucial epigenetic regulators, **CTK7A** demonstrates significant potential in oncology, particularly in cancers characterized by histone hyperacetylation, such as oral squamous cell carcinoma. This technical guide provides a comprehensive overview of **CTK7A**, its mechanism of action, and its functional implications in cancer biology. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Introduction to CTK7A

CTK7A, chemically known as Hydrazinocurcumin, is a synthetic analog of curcumin designed for improved solubility and bioavailability. It functions as a small molecule inhibitor of histone acetyltransferases, with a notable selectivity for the p300/CBP and PCAF families.^[1] Altered histone acetylation is a hallmark of various diseases, including cancer, making HATs attractive therapeutic targets.^[1] **CTK7A**'s ability to modulate the epigenetic landscape by inhibiting histone acetylation underscores its potential as a therapeutic agent.

Mechanism of Action

CTK7A exerts its biological effects by directly inhibiting the enzymatic activity of p300/CBP and PCAF. Kinetic analyses have revealed that **CTK7A** acts as a non-competitive inhibitor of p300 with respect to both acetyl-CoA and the histone substrate.[2] This mode of inhibition suggests that **CTK7A** binds to a site on the enzyme distinct from the active site, thereby allosterically preventing the transfer of acetyl groups to histone proteins.

A primary consequence of p300 inhibition by **CTK7A** is the suppression of p300 autoacetylation.[2] This autoacetylation is a critical step for the full activation of p300's catalytic activity. By preventing this, **CTK7A** effectively dampens the downstream acetylation of histone and non-histone protein targets.

Quantitative Data

The inhibitory activity of **CTK7A** against various histone-modifying enzymes has been quantified, highlighting its selectivity.

Enzyme Target	IC50 (μM)	Inhibition Mode (for p300)
p300/CBP	≤ 25	Non-competitive
PCAF	~50	Not specified
G9a	> 100	Minimal activity
CARM1	> 100	Minimal activity
Tip60	> 100	Minimal activity
HDAC1	> 100	Minimal activity
SIRT2	> 100	Minimal activity

Table 1: Inhibitory activity of **CTK7A** against a panel of histone-modifying enzymes.[2]

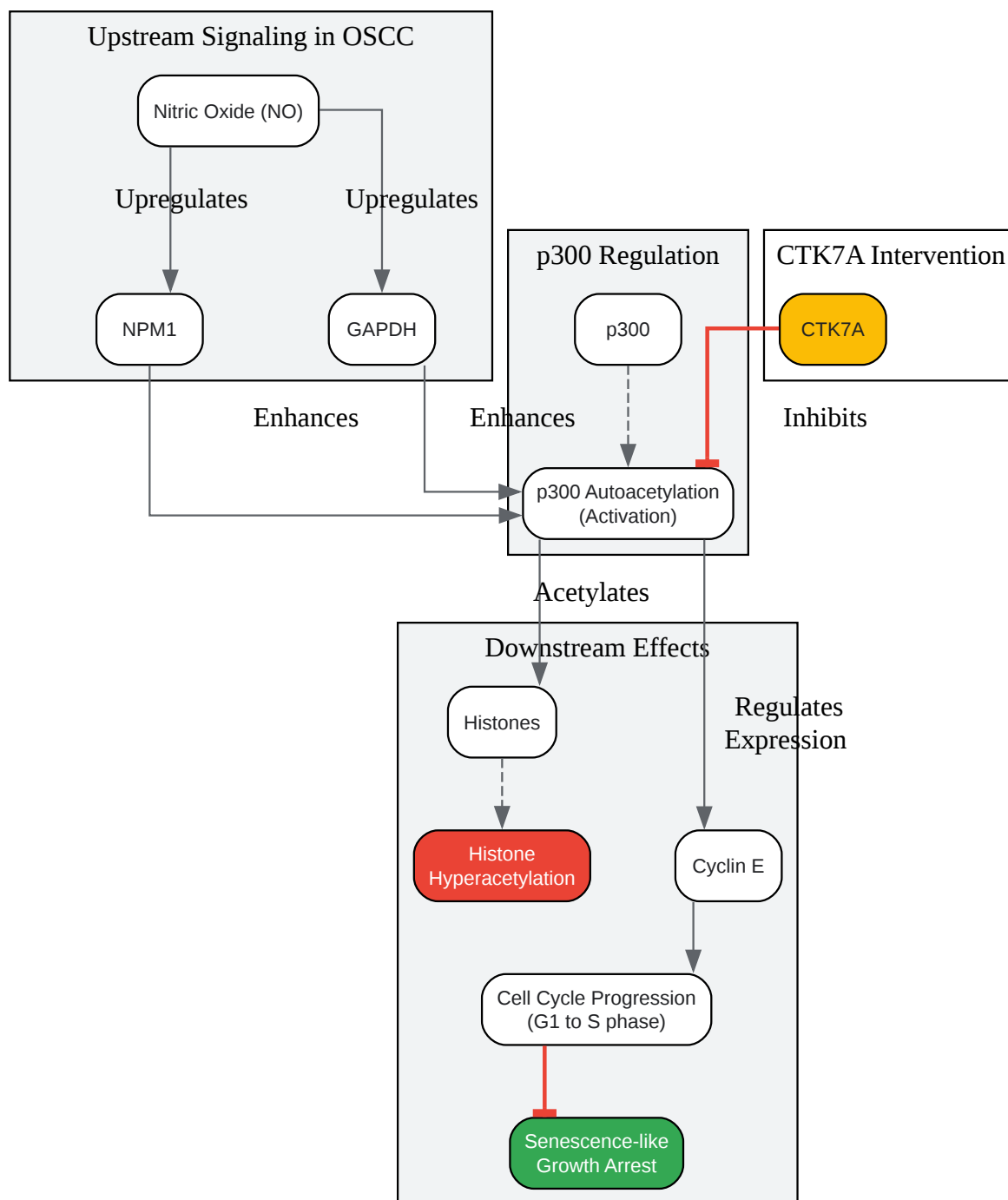
In cellular assays, **CTK7A** has been shown to inhibit cell proliferation in a dose-dependent manner. While specific IC50 values for cell lines are not consistently reported across the literature, its efficacy is evident in functional assays.

In preclinical xenograft models of oral squamous cell carcinoma, intraperitoneal administration of **CTK7A** at a dose of 100 mg/kg body weight twice daily resulted in a substantial reduction in tumor growth.^{[1][3]}

Signaling Pathways

The signaling cascade leading to histone hyperacetylation in oral squamous cell carcinoma (OSCC) provides a clear context for **CTK7A**'s mechanism of action. This pathway is initiated by nitric oxide (NO) signaling, which leads to the overexpression of Nucleophosmin (NPM1) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).^{[1][3]} Both NPM1 and GAPDH have been shown to enhance the autoacetylation of p300, leading to a state of histone hyperacetylation, a key feature of OSCC.^{[1][3]}

CTK7A intervenes in this pathway by directly inhibiting the HAT activity of p300, thereby preventing both its autoacetylation and the subsequent hyperacetylation of histones. A significant downstream consequence of this inhibition is the downregulation of Cyclin E expression.^{[4][5]} Cyclin E is a critical regulator of the cell cycle, and its suppression by **CTK7A** leads to a G1 phase arrest, inducing a state of senescence-like growth arrest in cancer cells.^{[4][5]}



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Email: info@benchchem.com